molecular formula C6H7ClOS B2729868 2-(5-Chloro-2-thienyl)ethanol CAS No. 553653-39-7

2-(5-Chloro-2-thienyl)ethanol

Cat. No. B2729868
CAS RN: 553653-39-7
M. Wt: 162.63
InChI Key: FFPYIDHZXPSZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-thienyl)ethanol is a chemical compound that belongs to the family of thienyl compounds. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)ethanol is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the inhibition of various signaling pathways. For instance, it has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(5-Chloro-2-thienyl)ethanol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-Chloro-2-thienyl)ethanol in lab experiments is its potential therapeutic properties. This compound has been found to possess anti-inflammatory, analgesic, and anti-cancer activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 2-(5-Chloro-2-thienyl)ethanol. One of the potential areas of research is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Furthermore, the anti-cancer properties of 2-(5-Chloro-2-thienyl)ethanol need to be further explored to determine its efficacy in different types of cancer. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its suitability for clinical use.
Conclusion:
In conclusion, 2-(5-Chloro-2-thienyl)ethanol is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. It exhibits anti-inflammatory, analgesic, and anti-cancer activities and has been shown to inhibit the NF-κB and PI3K/Akt/mTOR signaling pathways. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic targets. Additionally, the development of novel drug formulations and evaluation of safety and toxicity are crucial for its clinical use.

Synthesis Methods

The synthesis of 2-(5-Chloro-2-thienyl)ethanol can be achieved through various methods. One of the most common methods is the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thiophenecarbonyl chloride. This intermediate is then reacted with ethylene oxide in the presence of a base to form 2-(5-Chloro-2-thienyl)ethanol. Another method involves the reaction of 2-thiophenecarboxaldehyde with ethylene oxide in the presence of a base to form the desired compound.

Scientific Research Applications

2-(5-Chloro-2-thienyl)ethanol has been studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. In a study conducted by Wu et al., 2-(5-Chloro-2-thienyl)ethanol was found to inhibit the growth of human breast cancer cells by inducing apoptosis. Another study by Zhang et al. demonstrated the anti-inflammatory properties of this compound by inhibiting the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClOS/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPYIDHZXPSZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-thienyl)ethanol

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